molecular formula C17H15NO4 B8800283 ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE

ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE

Cat. No.: B8800283
M. Wt: 297.30 g/mol
InChI Key: ZFAGEEKCOVAUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzo[1,3]dioxole moiety linked to the benzoic acid structure through an imine (Schiff base) linkage, and an ethyl ester functional group. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester is primarily attributed to its ability to interact with cellular targets. The compound can bind to specific proteins or enzymes, modulating their activity. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester lies in its combined structural features: the benzo[1,3]dioxole moiety, the imine linkage, and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylideneamino)benzoate

InChI

InChI=1S/C17H15NO4/c1-2-20-17(19)13-4-6-14(7-5-13)18-10-12-3-8-15-16(9-12)22-11-21-15/h3-10H,2,11H2,1H3

InChI Key

ZFAGEEKCOVAUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercial quantities of 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoic acid are generally prepared by reacting piperonal with ethyl 4-aminobenzoate in absolute ethanol in the presence of a catalytic amount of 4-toluenesulfonic acid monohydrate to give the intermediate ethyl 4-(((1,3-benzodioxol-5-yl)mehylene)amino)benzoate. The intermediate is isolated and reduced in absolute ethanol using sodium borohydrate. The resulting ethyl 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoate is not isolated, but immediately hydrolyzed with aqueous sodium hydroxide to give sodium 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoate. The salt is converted to 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoic acid with aqueous acetic acid. The above process has been used to give satisfactory yields and was used to produce a batch containing 33 kg of pharmaceutically-acceptable product.
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